molecular formula C9H14N4O B13889590 (5-methyl-1H-pyrazol-3-yl)-piperazin-1-ylmethanone

(5-methyl-1H-pyrazol-3-yl)-piperazin-1-ylmethanone

Cat. No.: B13889590
M. Wt: 194.23 g/mol
InChI Key: UDWYDZZTDIDZAH-UHFFFAOYSA-N
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Description

(5-methyl-1H-pyrazol-3-yl)-piperazin-1-ylmethanone is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. This particular compound features a pyrazole ring substituted with a piperazine moiety, making it a valuable scaffold for various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-methyl-1H-pyrazol-3-yl)-piperazin-1-ylmethanone typically involves the cyclocondensation of hydrazine with a carbonyl compound, followed by further functionalization. One common method is the reaction of 5-methyl-1H-pyrazole-3-carboxylic acid with piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(5-methyl-1H-pyrazol-3-yl)-piperazin-1-ylmethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5-methyl-1H-pyrazol-3-yl)-piperazin-1-ylmethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of (5-methyl-1H-pyrazol-3-yl)-piperazin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Pathways involved may include inhibition of kinase activity or disruption of protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-methyl-1H-pyrazol-3-yl)-piperazin-1-ylmethanone stands out due to its specific substitution pattern, which imparts unique reactivity and biological activity. Its combination of a pyrazole ring with a piperazine moiety makes it a versatile scaffold for drug design and development .

Properties

Molecular Formula

C9H14N4O

Molecular Weight

194.23 g/mol

IUPAC Name

(5-methyl-1H-pyrazol-3-yl)-piperazin-1-ylmethanone

InChI

InChI=1S/C9H14N4O/c1-7-6-8(12-11-7)9(14)13-4-2-10-3-5-13/h6,10H,2-5H2,1H3,(H,11,12)

InChI Key

UDWYDZZTDIDZAH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1)C(=O)N2CCNCC2

Origin of Product

United States

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